Epoxyparthenolide

NF-κB inhibition Anti-inflammatory Transcriptional activity

Epoxyparthenolide (1,10-epoxyparthenolide) is a germacranolide-class sesquiterpene lactone (C₁₅H₂₀O₄, MW 264.32 g/mol) bearing a characteristic epoxide bridge across the C1–C10 position of the germacrane skeleton. Unlike the abundant parent compound parthenolide, epoxyparthenolide is a relatively minor natural product isolated from species including Magnolia grandiflora, Ambrosia confertiflora, and Anthemis macedonica.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 77170-88-8
Cat. No. B1671547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxyparthenolide
CAS77170-88-8
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C
InChIInChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3
InChIKeyZNURDDCKOFUOKI-RWBGOSSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epoxyparthenolide (CAS 77170-88-8): A Germacranolide Sesquiterpene Lactone with Defined Molecular Architecture and Multi-Target Bioactivity


Epoxyparthenolide (1,10-epoxyparthenolide) is a germacranolide-class sesquiterpene lactone (C₁₅H₂₀O₄, MW 264.32 g/mol) bearing a characteristic epoxide bridge across the C1–C10 position of the germacrane skeleton [1]. Unlike the abundant parent compound parthenolide, epoxyparthenolide is a relatively minor natural product isolated from species including Magnolia grandiflora, Ambrosia confertiflora, and Anthemis macedonica [2]. The compound features an α-methylene-γ-lactone pharmacophore but gains additional conformational rigidity from the 1,10-epoxide, which distinguishes its molecular recognition properties from ring-opened or C1–C10 olefinic analogs. Procurement interest derives from its experimentally documented capacity to inhibit NF-κB transcriptional activity, arrest proliferation of undifferentiated cells, and exhibit antimycobacterial activity, positioning it as a valuable tool compound in oncology, inflammation, and infectious disease research [3][4].

Why Parthenolide, Micheliolide, or Other Sesquiterpene Lactones Cannot Substitute for Epoxyparthenolide in Quantitative Pharmacology


Although epoxyparthenolide shares the germacranolide scaffold with parthenolide and micheliolide, substitution can lead to materially different experimental outcomes. The C1–C10 epoxide introduces conformational restraint not present in parthenolide's olefin, altering ring geometry and potentially affecting nucleophilic addition by biological thiols [1]. Empirically, epoxyparthenolide displays an NF-κB transcriptional inhibition IC₅₀ of 13.92 μM, approximately 1.55-fold less potent than micheliolide (8.95 μM) in the same assay system, while parthenolide—though a canonical NF-κB inhibitor—was not evaluated for transcriptional inhibition in the head-to-head study [2]. Against Mycobacterium tuberculosis H37Rv, 1,10-epoxyparthenolide exhibits an MIC of 128 μg/mL, distinguishing it from the more potent santamarine and reynosin (both MIC 64 μg/mL) [3]. In antibacterial ranking against foodborne pathogens, epoxyparthenolide ranks third behind parthenolide and costunolide, making it a useful intermediate-activity comparator for SAR studies [4]. These non-uniform pharmacological fingerprints mean interchangeability in experimental protocols can introduce uncontrolled variability, particularly where differential NF-κB potency or species-specific antimycobacterial efficacy is a critical variable.

Quantitative Comparative Evidence for Epoxyparthenolide: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


NF-κB Transcriptional Inhibition: Direct Head-to-Head Comparison of Epoxyparthenolide vs. Micheliolide

In a dual-luciferase reporter gene assay in HEK293T cells stimulated with TNF-α, 1β,10α-epoxyparthenolide inhibited NF-κB transcriptional activity with an IC₅₀ of 13.92 μM, while micheliolide tested under identical conditions showed a 1.55-fold greater potency with an IC₅₀ of 8.95 μM [1]. Both compounds down-regulated the NF-κB downstream proteins p65 and XIAP. Parthenolide, despite its well-known NF-κB inhibitory mechanism, was not directly compared in this transcriptional assay, making the epoxyparthenolide–micheliolide pairing the only available intra-study quantitative comparison for this endpoint.

NF-κB inhibition Anti-inflammatory Transcriptional activity Cancer signaling

Antimycobacterial Potency Against M. tuberculosis H37Rv: Cross-Study Comparison of Epoxyparthenolide with Santamarine and Reynosin

Using a radiorespirometric bioassay against Mycobacterium tuberculosis H37Rv, 1,10-epoxyparthenolide demonstrated an MIC of 128 μg/mL, while the eudesmanolide sesquiterpene lactones santamarine and reynosin each exhibited MICs of 64 μg/mL in the same study [1]. This represents a 2-fold lower potency for the epoxidized germacranolide relative to the eudesmanolides. The difference has been attributed to the alternative alkylating reactivity of the C1–C10 epoxide compared to the α-methylene-γ-lactone alone, as transannular cyclization capacity of the germacrane skeleton influences antimycobacterial efficacy [2].

Antimycobacterial Tuberculosis Mtb H37Rv MIC

Cytotoxic Activity Across Five Human Cancer Cell Lines: Class-Level Potency Range for Epoxyparthenolide, Parthenolide, and Micheliolide

In a panel of five human cancer cell lines—MDA-MB-468 (breast), AGS (gastric), HCT116 (colon), HeLa (cervical), and MDA-MB-231 (breast)—1β,10α-epoxyparthenolide, parthenolide, and micheliolide each exhibited IC₅₀ values falling within the range of 1.76 to 16.11 μM [1]. Individual compound–cell line IC₅₀ values are not available from the published abstract; however, the comparable potency range across structurally distinct germacranolides indicates that epoxyparthenolide retains the core cytotoxic pharmacophore of the class.

Cytotoxicity Cancer cell lines IC₅₀ Antiproliferative

Antibacterial Activity Ranking Against Foodborne Pathogens: Epoxyparthenolide as an Intermediate-Activity Comparator

In a disk diffusion assay against six bacterial species including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus cereus, and Salmonella enteritidis, parthenolide and costunolide demonstrated the highest antibacterial activity, while 1,10-epoxyparthenolide ranked third, ahead of selina-4,11(13)-dien-3-on-12-oic acid [1]. Quantitative MIC data for epoxyparthenolide were not reported in this study; however, parthenolide served as the positive control with an MIC of 25 μg/mL against S. aureus, B. cereus, and S. enteritidis.

Antibacterial Foodborne pathogens Disk diffusion Sesquiterpene lactone ranking

Induction of Cellular Differentiation: A Phenotypic Activity Qualitatively Distinguishing Epoxyparthenolide from In-Class NF-κB Inhibitors

Epoxyparthenolide has been reported to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, a phenotypic activity cited in connection with potential applications in cancer and psoriasis therapy [1]. Among the germacranolide comparators discussed, neither parthenolide nor micheliolide has been reported to share this specific differentiation-inducing property, although comprehensive comparative differentiation studies are absent from the literature.

Cell differentiation Monocyte Anti-cancer Psoriasis

Prioritized Application Scenarios for Epoxyparthenolide Based on Quantitative Differentiation Evidence


NF-κB Pathway Graded-Inhibition Studies Requiring a Moderate-Potency Germacranolide Comparator

Epoxyparthenolide is well-suited as a moderate-potency NF-κB inhibitor (IC₅₀ 13.92 μM) in experimental designs where micheliolide (IC₅₀ 8.95 μM) serves as the high-potency reference and parthenolide provides the canonical mechanistic benchmark [1]. This three-compound panel enables dose-response profiling across approximately 2-fold potency increments within a single chemical class, supporting investigations into NF-κB pathway saturation, off-target effects, and therapeutic window determination in inflammatory disease models.

Antimycobacterial SAR Programs Differentiating Germacrane Epoxide vs. Eudesmanolide Scaffolds

In tuberculosis drug discovery, epoxyparthenolide's MIC of 128 μg/mL against M. tuberculosis H37Rv serves as a benchmark for medium-potency germacranolide activity, in contrast to the more potent eudesmanolides santamarine and reynosin (MIC 64 μg/mL each) [1]. Researchers can use this differential to probe how the C1–C10 epoxide modification affects mycobacterial cell wall penetration relative to the eudesmanolide ring system, informing scaffold-hopping strategies in antitubercular lead optimization.

Germacranolide Cytotoxicity Profiling in Multi-Cell-Line Panels

With validated cytotoxic activity across breast, gastric, colon, and cervical cancer cell lines (IC₅₀ range 1.76–16.11 μM), epoxyparthenolide can be deployed alongside parthenolide and micheliolide in broad-spectrum antiproliferative screening [1]. Its distinct 1,10-epoxide group provides a structural variable for probing structure–cytotoxicity relationships, particularly in cell lines where parthenolide may exhibit non-specific thiol reactivity that the epoxide-modified scaffold might attenuate.

Differentiation Therapy Screening in Leukemia and Dermatological Disease Models

Epoxyparthenolide's reported ability to induce differentiation of undifferentiated cells toward the monocyte lineage provides a unique phenotypic screening tool for differentiation therapy programs in acute myeloid leukemia and psoriasis [1]. Given the absence of comparable differentiation activity for parthenolide and micheliolide, epoxyparthenolide may serve as a chemical probe to dissect the structural determinants linking germacranolide scaffold modifications to cell fate decisions independent of NF-κB inhibition.

Quote Request

Request a Quote for Epoxyparthenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.